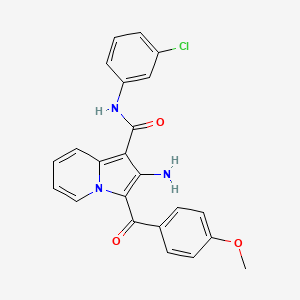

3-(Dimethylamino)-1-(4-propylphenyl)-2-propen-1-one

Description

3-(Dimethylamino)-1-(4-propylphenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.312. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties

3-(4-(Dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, a related compound, exhibits interesting nonlinear optical properties, such as a switch from saturable absorption to reverse saturable absorption with increased excitation intensity. This suggests potential applications in optical devices like optical limiters (Rahulan et al., 2014).

Fluorescent Probes and pH Sensitivity

4-Dimethylamino-4′-cyano-substituted biphenyls, which are structurally similar, have shown potential as hydrogen bond- or pH-sensitive fluorescent probes. Their planar structure in the excited state makes them suitable for highly sensitive and ratiometric pH fluorosensing (Maus & Rurack, 2000).

Solvatochromic Properties

(2E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP) demonstrates significant solvatochromic properties, suggesting its utility in determining the critical micelle concentration of certain micelles, which is valuable in the study of solvent-solute interactions (Khan et al., 2016).

Deacylation Reactions in Carbohydrate Chemistry

3-(Dimethylamino)-1-propylamine, a similar compound, has been effectively used in deacylation reactions to produce 1-O deprotected sugars, a crucial step in the synthesis of imidate glycosyl donors (Andersen et al., 2015).

Proton Acceptance and Hydrogen Bonding

Due to the electron-donating effects of dimethylamino groups, the carbonyl units in 1-aryl-3-(dimethylamino)prop-2-en-1-ones serve as excellent proton acceptors, creating opportunities for intra- and intermolecular hydrogen bonding. This has implications in the formation of one- and two-dimensional H-bridged polymers (Pleier et al., 2003).

Generation of Structurally Diverse Compounds

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, another related compound, has been used to generate a diverse library of compounds through alkylation and ring closure reactions. This highlights its potential as a versatile starting material in synthetic chemistry (Roman, 2013).

Fluorescent Solvatochromic Dyes

Compounds with a dimethylamino group and a sulfonyl group, similar to the structure , exhibit strong solvent-dependent fluorescence. This property is crucial for developing ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(4-propylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-4-5-12-6-8-13(9-7-12)14(16)10-11-15(2)3/h6-11H,4-5H2,1-3H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYSLIIMGZMPOJ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC=C(C=C1)C(=O)/C=C/N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323369 | |

| Record name | (E)-3-(dimethylamino)-1-(4-propylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866142-65-6 | |

| Record name | (E)-3-(dimethylamino)-1-(4-propylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-4-(4-Cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B2645296.png)

![N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B2645308.png)

![Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2645309.png)

![N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2645314.png)